REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[F:11][C:12]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[NH2:14].[Br:19][C:20]1[CH:28]=[N:27][CH:26]=[C:25](F)[C:21]=1[C:22]([OH:24])=[O:23]>C1COCC1>[Br:19][C:20]1[CH:28]=[N:27][CH:26]=[C:25]([NH:14][C:13]2[CH:15]=[CH:16][CH:17]=[CH:18][C:12]=2[F:11])[C:21]=1[C:22]([OH:24])=[O:23] |f:0.1|
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Name
|
|
Quantity
|
54.6 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
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Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
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FC1=C(N)C=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C(=O)O)C(=CN=C1)F
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction solution was stirred for 48 h at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction solution was concentrated via rotary evaporation
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Type
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ADDITION
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Details
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diluted with satd
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Type
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WASH
|
Details
|
NaHCO3, and washed with EtOAc
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
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Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)O)C(=CN=C1)NC1=C(C=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |